molecular formula C9H5BrN2O2 B189721 5-Bromo-8-nitroisoquinoline CAS No. 63927-23-1

5-Bromo-8-nitroisoquinoline

Cat. No. B189721
CAS RN: 63927-23-1
M. Wt: 253.05 g/mol
InChI Key: ULGOLOXWHJEZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-nitroisoquinoline is a chemical compound with the empirical formula C9H5BrN2O2 and a molecular weight of 253.05 . It is a solid substance with a light yellow to orange color .


Synthesis Analysis

The synthesis of 5-Bromo-8-nitroisoquinoline involves the use of isoquinoline and N-Bromosuccinimide . The process does not involve reflux and the highest temperature throughout the entire experiment does not exceed 30°C . A dry ice-acetone bath is applied during the addition of NBS to the reaction mixture .


Molecular Structure Analysis

The IUPAC name for 5-Bromo-8-nitroisoquinoline is 5-bromo-8-nitroisoquinoline . The InChI is InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H and the canonical SMILES is C1=CC(=C2C=CN=CC2=C1N+[O-])Br .


Chemical Reactions Analysis

The reaction involved in the synthesis of 5-Bromo-8-nitroisoquinoline is an electrophilic bromination . The reaction is carried out at a temperature that does not exceed 30°C .


Physical And Chemical Properties Analysis

5-Bromo-8-nitroisoquinoline has a molecular weight of 253.05 g/mol . It has a topological polar surface area of 58.7 Ų . The compound has a complexity of 231 . It is a solid substance with a light yellow to orange color .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Bromo-8-nitroisoquinoline has been synthesized through various chemical reactions, demonstrating its potential for creating pharmacologically active compounds. This includes the electrophilic bromination process which is a significant step in its synthesis (Brown & Gouliaev, 2005).

Applications in Organic Chemistry

  • It serves as a precursor in the synthesis of novel polyfunctional pyrrolo[2,1-a]isoquinolines, achieved by reacting 5-bromo-8-nitroisoquinohne with various nucleophiles. These compounds are notable for their nitro-containing properties and potential applications in organic chemistry (Bastrakov & Starosotnikov, 2019).

Biomedical Research

  • In the field of biomedical research, 5-Bromo-8-nitroisoquinoline derivatives have been identified as potential inhibitors of poly(ADP-ribose)polymerase-2 (PARP-2), an enzyme implicated in DNA repair and cellular stress responses (Sunderland et al., 2011).

Prodrug Development

  • The compound has been explored as part of a prodrug system for drug delivery to hypoxic tissues. Specifically, a bioreductively activated prodrug system using 5-bromoisoquinolin-1-one has been studied, highlighting its potential in targeted drug delivery (Parveen et al., 1999).

Spectroscopy and Quantum Chemistry

  • Studies involving quantum mechanical investigations of vibrational and electronic spectra of 5-Bromo-8-nitroisoquinoline have been conducted. These studies provide insight into its geometric bond lengths, bond angles, and overall molecular stability, important for understanding its chemical properties (Kannappan et al., 2016).

Safety And Hazards

5-Bromo-8-nitroisoquinoline is a hazardous substance. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

5-bromo-8-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGOLOXWHJEZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355722
Record name 5-Bromo-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-nitroisoquinoline

CAS RN

63927-23-1
Record name 5-Bromo-8-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-8-nitroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The procedure described by Osborn AR, et al, J Chem Soc 1956:41191 was used. 5-Bromoisoquinoline (101 g, 0.485 mol) was dissolved in 300 mL concentrated H2SO4. KNO3 (58.85 g, 0.582 mol) was dissolved in 200 mL of concentrated H2SO4 and added dropwise to the isoquinoline/acid solution. After addition, the reaction was stirred at room temperature for 2 hours. The reaction mixture was poured onto ice and the acid quenched carefully with the addition of NH4OH until the solution was strongly basic. The solids were dissolved in chloroform and filtered through a silica gel plug and eluted with chloroform. Evaporation, followed by trituration of the yellow solid with 5% ethyl acetate in hexane, gave the product (114.2 g, 93%).
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
58.85 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

5-Bromo-isoquinoline (100 mg, 0.48 mmol) was suspended in 0.58 mL of concentrated H2SO4. To this solution was added KNO3 (68 mg, 0.58 mmol) in 0.48 mL of concentrated H2SO4. The reaction mixture was stirred at room temperature for 1.5 hours, poured into water/ice, neutralized with 2.0 M Na2CO3, and extracted with EtOAc three times The combined organic layers were washed brine, dried (MgSO4), filtered and concentrated under vacuum to give 121 mg of the title product. MS (DCI) m/e 255 (M+H)+; 1H NMR (500 MHz, CDCl3) δ 10.0 (s, 1H), 9.39 (s, 1H), 8.85 (d, J=5.76 Hz, 1H), 8.17-8.22 (m, 2H), 8.12 (d, J=8.14 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.48 mL
Type
solvent
Reaction Step Two
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.58 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The diethyl ether solution from Example 57A was treated with potassium nitrate (10.1 g, 100 mmol). After stirring for one hour, The mixture was poured onto ice and neutralized with concentrated ammonium hydroxide (˜300 ml). The crude product was collected by filtration, dried, and recrystalization from methanol to provide the title compound (8.83 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Into a 500 mL 3-necked round bottom flask was placed a solution of 5-bromoisoquinoline (22.24 g, 106.87 mmol) in H2SO4 (120 mL). This was followed by the addition of a solution of KNO3 (15.1 g, 149.36 mmol) in H2SO4 (100 mL), which was added dropwise with stirring, while cooling to a temperature of 20° C. over a time period of 1 hour. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:5). The reaction mixture was then quenched by the adding 600 mL of H2O/ice. Adjustment of the pH to 8-10 was accomplished by the addition of NH3. H2O (30%). A filtration was performed. The filter cake was washed 2 times with 500 mL of H2O. The solid was dried in an oven under reduced pressure. This resulted in 25.59 g (90%) of 5-bromo-8-nitroisoquinoline as a yellow solid.
Quantity
22.24 g
Type
reactant
Reaction Step One
Name
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of potassium nitrate (120 g, 1.2 mol) in conc. sulphuric acid (500 ml) was added to a mixture of 5-bromoisoquinoline (219.4 g, 1.05 mol) and conc. sulphuric acid (400 ml) at below 10° C. during 1.5 h. The reaction was poured out on ice (4 l) and was neutralised by addition of conc. ammonium hydroxide (2 l) and ice (4 l). The crystals were filtered and air dried. Yield 216.9 g (82%). Mp 129-130° C.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
219.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
4 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-8-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-8-nitroisoquinoline
Reactant of Route 3
5-Bromo-8-nitroisoquinoline
Reactant of Route 4
5-Bromo-8-nitroisoquinoline
Reactant of Route 5
5-Bromo-8-nitroisoquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-8-nitroisoquinoline

Citations

For This Compound
21
Citations
W Dalby Brown, A Haahr Gouliaev - Organic Syntheses, 2003 - Wiley Online Library
Synthesis of 5‐Bromoisoquinoline and 5‐Bromo‐8‐nitroisoquinoline - Dalby Brown - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
MA Bastrakov, AM Starosotnikov - Russian Chemical Bulletin, 2019 - Springer
… A series of 5-substituted 8-nitroisoquinolines was synthesized based on the reaction of 5-bromo-8-nitroisoquinoline with various nucleophiles. N-Alkylation products of 8-nitroiso…
Number of citations: 1 link.springer.com
IW Mathison, PH Morgan - The Journal of Organic Chemistry, 1974 - ACS Publications
… Nitration using standard procedures gave good yields of the 5-bromo-8-nitroisoquinoline which was quaternized with methyl p- toluenesulfonate. The resulting salt (I) was then …
Number of citations: 24 pubs.acs.org
A Gomtsyan, EK Bayburt, RG Schmidt… - Journal of medicinal …, 2005 - ACS Publications
… 5-Bromo-8-nitroisoquinoline (10). To a −10 C solution of … Recrystalization from methanol gave 5-bromo-8-nitroisoquinoline (10… A mixture of 5-bromo-8-nitroisoquinoline (10) (8.83 g, 34.9 …
Number of citations: 225 pubs.acs.org
M Gordon, DE Pearson - The Journal of Organic Chemistry, 1964 - ACS Publications
Halogenation of the aluminum chloride complexes of isoquinoline or quinoline gave in good yield halogen derivatives substituted in the benzenoid ring. Bromination of the aluminum …
Number of citations: 66 pubs.acs.org
IW Mathison, PH Morgan - Journal of Medicinal Chemistry, 1974 - ACS Publications
… achieved by way of a bromination and nitration of isoquinoline to give 5-bromo-8-nitroisoquinoline. Catalytic hydrogenation of the quaternary salt of the 5-bromo8-nitro compound over …
Number of citations: 7 pubs.acs.org
AR Osborn, K Schofield, LN Short - Journal of the Chemical Society …, 1956 - pubs.rsc.org
… Crystallisation from methanol of the washed and dried precipitate gave 5-bromo-8-nitroisoquinoline (5.05 g.), mp 139-141". 8-A zinoisoquinoZine.-Palladised calcium carbonate (2 g. ; …
Number of citations: 5 pubs.rsc.org
WD Brown, AH Gouliaev - Synthesis, 2002 - thieme-connect.com
… During a recent optimization work we needed an efficient synthesis of 5-bromo-8-nitroisoquinoline, but found the known bromination procedures to be unsatisfactory for large-scale …
Number of citations: 52 www.thieme-connect.com
T Kato, M Sato - The Journal of Organic Chemistry, 1974 - ACS Publications
… Nitration using standard procedures gave good yields of the 5-bromo-8-nitroisoquinoline which was quaternized with methyl p- toluenesulfonate. The resulting salt (I) was then …
Number of citations: 14 pubs.acs.org
A Graulich, J Scuvée-Moreau, V Seutin… - Journal of medicinal …, 2005 - ACS Publications
… 8-Aminoisoquinoline (3) was obtained by selective nitration in the C-8 position of 1 to afford 5-bromo-8-nitroisoquinoline (2) (Scheme 1). Then, catalytic reduction of 2 with palladized …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.